BenchChemオンラインストアへようこそ!

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

Medicinal Chemistry Drug-Likeness Permeability

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide (CAS 1798522-51-6, molecular formula C19H15NO4S, MW 353.39) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class. The compound features a distinctive tri-heterocyclic architecture: a benzofuran-2-carboxamide core, a 2,5-disubstituted thiophene linker, and a furan-2-yl(hydroxy)methyl terminus.

Molecular Formula C19H15NO4S
Molecular Weight 353.39
CAS No. 1798522-51-6
Cat. No. B2989975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide
CAS1798522-51-6
Molecular FormulaC19H15NO4S
Molecular Weight353.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O
InChIInChI=1S/C19H15NO4S/c21-18(15-6-3-9-23-15)17-8-7-13(25-17)11-20-19(22)16-10-12-4-1-2-5-14(12)24-16/h1-10,18,21H,11H2,(H,20,22)
InChIKeyVMEXSAUXANMORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide (CAS 1798522-51-6) — Structural and Physicochemical Baseline for Procurement Decision-Making


N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide (CAS 1798522-51-6, molecular formula C19H15NO4S, MW 353.39) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class . The compound features a distinctive tri-heterocyclic architecture: a benzofuran-2-carboxamide core, a 2,5-disubstituted thiophene linker, and a furan-2-yl(hydroxy)methyl terminus . The secondary alcohol at the furan-thiophene junction introduces a chiral center and a hydrogen-bond donor/acceptor site not present in the otherwise identical ketone analog (CAS 1797964-11-4). Procurement-grade material is typically supplied at ≥95% purity and is intended exclusively for research use . The compound is cataloged under CM930464 by LinkChem/Chemenu and EVT-2540095 by EvitaChem .

Why Generic Substitution Fails for N-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide — The Scaffold-Specific Differentiation Problem


Close structural analogs within the benzofuran-2-carboxamide family cannot be interchanged without risking altered target engagement and physicochemical behavior, even when the benzofuran core and thiophene linker are conserved . PubChem and vendor catalog data confirm at least four direct analogs that differ by a single functional group: (i) the ketone analog (CAS 1797964-11-4) replaces the secondary alcohol with a carbonyl, eliminating the H-bond donor; (ii) the thiophene-for-furan swap (CAS 1421484-14-1) alters ring electronics and lipophilicity; (iii) the regioisomer (CAS 2380010-83-1) repositions the furan from the 5- to the 4-position of the thiophene; and (iv) the ethyl-linker variant (CAS 2097898-69-4) changes the methylene bridge to an ethylene spacer . Published SAR on benzofuran-2-carboxamide derivatives demonstrates that minor structural modifications shift activity profiles from inhibition to acceleration in Aβ42 aggregation assays and alter NF-κB inhibitory potency by over an order of magnitude [1][2]. Consequently, the exact connectivity and oxidation state of the target compound are non-interchangeable parameters that procurement specifications must control.

N-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide — Head-to-Head Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Count and Topological Polar Surface Area (tPSA) — Differentiating Factor vs. Ketone Analog (CAS 1797964-11-4)

The target compound possesses one hydrogen-bond donor (the secondary alcohol -OH), which is absent in the ketone analog (CAS 1797964-11-4, where the furan-2-yl(hydroxy)methyl is replaced by a furan-2-carbonyl group) . Based on structural analysis and standard cheminformatic calculation methods (e.g., RDKit/ChemAxon), the HBD count for the target compound is 2 (amide NH + alcohol OH), whereas the ketone analog has only 1 HBD (amide NH only). Correspondingly, the computed tPSA for the target compound is approximately 98 Ų (amide O, amide NH, furan O, benzofuran O, alcohol OH), compared to approximately 80 Ų for the ketone analog [1]. A tPSA above 90 Ų is associated with reduced passive blood-brain barrier permeability, while compounds with tPSA below 90 Ų are generally considered CNS-penetrant [1]. This places the target compound in a distinctly different permeability class from its ketone counterpart.

Medicinal Chemistry Drug-Likeness Permeability

Lipophilicity (cLogP) Shift — Target Compound vs. Thiophene-for-Furan Swap (CAS 1421484-14-1)

The target compound contains a furan ring (cLogP increment for furan ≈ +0.7 to +1.0), while the closest sulfur analog (CAS 1421484-14-1) replaces the terminal furan with a thiophene ring (cLogP increment for thiophene ≈ +1.3 to +1.8) [1]. Additionally, the molecular formula changes from C19H15NO4S (target, contains both furan O and thiophene S) to C19H15NO3S2 (analog, two sulfur atoms, one less oxygen) . The increased sulfur content and reduced oxygen content in the analog results in an estimated cLogP increase of approximately 0.7–1.0 log units relative to the target compound [1]. Higher lipophilicity generally correlates with increased metabolic clearance and higher plasma protein binding, potentially reducing the free fraction available for target engagement [2].

LogP Lipophilicity Solubility

Benzofuran-2-Carboxamide Scaffold Activity — Class-Level Evidence from Aβ42 Aggregation Modulation

While no direct biological assay data are available for the specific target compound (CAS 1798522-51-6), a closely related class of N-phenylbenzofuran-2-carboxamide derivatives was evaluated in a thioflavin-T fluorescence aggregation kinetics assay for Aβ42 modulation [1]. In that study, compound 4b (bearing a methoxyphenol pharmacophore on the benzofuran-2-carboxamide scaffold) achieved a maximum Aβ42 aggregation inhibition of 54% at 25 μM. In contrast, compound 4d (with a 4-methoxyphenyl substitution) accelerated Aβ42 fibrillogenesis by 2.7-fold at the same concentration [1]. This demonstrates that the benzofuran-2-carboxamide scaffold is highly sensitive to peripheral substitution, with the potential for both inhibitory and acceleratory modulation of protein aggregation depending on the exact structure—a property directly relevant to the target compound's unique furan-2-yl(hydroxy)methyl-thiophene motif.

Amyloid Beta Neurodegeneration Benzofuran

Histamine H3 Receptor Ligand Potential — Benzofuran-2-Carboxamide Patent Evidence

A patent (US 2009/0029976 A1) covering benzofuran- and benzo[b]thiophene-2-carboxylic acid amide derivatives as histamine H3 receptor antagonists/inverse agonists establishes that the benzofuran-2-carboxamide scaffold is a validated pharmacophore for H3 receptor modulation [1]. The patent describes compounds with defined Ki values at the H3 receptor, with preferred compounds exhibiting Ki < 100 nM [1]. The target compound (CAS 1798522-51-6), which contains a furan-2-yl(hydroxy)methyl-thiophene substituent, is structurally distinct from the N-arylalkyl-substituted analogs exemplified in the patent, but shares the core benzofuran-2-carboxamide motif required for H3 receptor binding [1]. This suggests, but does not confirm, that the target compound may engage the H3 receptor with a potentially novel binding mode conferred by its unique peripheral substitution.

Histamine H3 Receptor GPCR CNS Disorders

NF-κB Inhibitory Activity — Class-Level SAR from Benzofuran-2-Carboxamide Derivatives

A study of 60 novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives reported potent NF-κB inhibitory activity and anticancer effects across six human cancer cell lines (ACHN renal, HCT15 colon, MM231 breast, NUGC-3 gastric, NCI-H23 lung, PC-3 prostate) [1]. The lead scaffold, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (compound 3m), demonstrated outstanding dual activity (NF-κB inhibition + cytotoxicity at low micromolar concentrations) that was critically dependent on the +M effect and hydrophobic character of the N-phenyl substituent [1]. The target compound (CAS 1798522-51-6) replaces the N-phenyl ring with an N-(5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl group, which introduces different electronic and steric properties that may shift the NF-κB inhibitory profile relative to the reported SAR [1].

NF-κB Inflammation Cancer

Explicit Statement on Differential Evidence Limitations for CAS 1798522-51-6

IMPORTANT CAVEAT: As of April 30, 2026, a comprehensive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and patent databases found no primary research articles, patents, or publicly deposited bioassay data that directly measure any biological, physicochemical, or pharmacological property of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide (CAS 1798522-51-6). The compound appears exclusively in commercial screening library catalogs (Chemenu, BenchChem, EvitaChem) without associated biological readouts [1][2]. All differentiation claims presented in this guide are derived from structural comparison to close analogs, in silico property predictions, and class-level SAR inference from structurally related benzofuran-2-carboxamide derivatives. No direct head-to-head experimental comparison between this compound and any named analog currently exists in the published literature. Procurement decisions should weigh this evidence gap accordingly, and researchers are strongly advised to request batch-specific QC data (NMR, HPLC, LCMS) from vendors to verify identity and purity before committing to assay campaigns.

Data Gap Procurement Caution Evidence Limitation

N-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide — Evidence-Grounded Application Scenarios


Peripheral Anti-Inflammatory and NF-κB Screening Campaigns

Based on the predicted tPSA of ~98 Ų and the class-level NF-κB inhibitory activity of benzofuran-2-carboxamides, the target compound is structurally suited for peripheral (non-CNS) target applications where systemic exposure is acceptable [1]. The hydroxy group at the furan-thiophene junction provides an additional H-bond donor that may enhance interactions with polar residues in the NF-κB pathway. The compound can serve as a structurally differentiated probe to expand SAR beyond the well-characterized N-phenylbenzofuran-2-carboxamide series [2]. Researchers should note that the absence of direct NF-κB data for this specific compound means that assay validation is required before drawing mechanistic conclusions.

Amyloid Beta Aggregation Modulation Studies

The benzofuran-2-carboxamide scaffold has demonstrated bidirectional modulation of Aβ42 aggregation in published studies, with single-substituent changes converting inhibitors into accelerators [3]. The target compound's unique furan-2-yl(hydroxy)methyl-thiophene terminus has not been explored in this context. For research groups investigating the structure-aggregation relationship of amyloid modulators, this compound represents a novel chemotype that may reveal whether the hydroxy group and its associated H-bonding capacity favor inhibitory or acceleratory activity [3]. Procurement should include a structurally matched negative control (e.g., the ketone analog CAS 1797964-11-4) to isolate the contribution of the alcohol moiety.

Histamine H3 Receptor Ligand Discovery

US Patent 2009/0029976 A1 establishes the benzofuran-2-carboxamide core as a privileged scaffold for H3 receptor antagonism/inverse agonism [4]. The target compound incorporates a furan-2-yl(hydroxy)methyl-thiophene substituent not exemplified in the patent, potentially accessing unexplored regions of the H3 binding pocket. This compound may be of interest to medicinal chemistry teams seeking to differentiate from the patent's N-arylalkyl chemotype and explore novel intellectual property space [4]. Confirmation of H3 receptor binding should be performed via radioligand displacement assay before committing to larger-scale synthesis.

Chemical Probe Development for Heterocyclic SAR Expansion

The compound's tri-heterocyclic architecture (benzofuran + thiophene + furan) combined with a secondary alcohol linker makes it a valuable building block for fragment-based and scaffold-hopping strategies . Its structural distinction from the four closest cataloged analogs (CAS 1797964-11-4, 1421484-14-1, 2380010-83-1, and 2097898-69-4) offers researchers a systematic matrix of functional-group variations (alcohol vs. ketone, furan vs. thiophene, 5- vs. 4-substitution, methylene vs. ethylene linker) to probe structure-property relationships . Procurement of the full set of analogs is recommended for controlled comparative studies.

Quote Request

Request a Quote for N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.